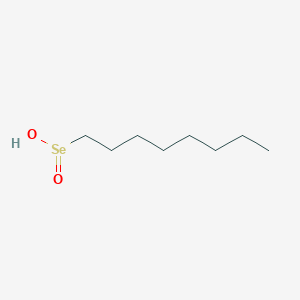

1-Octaneseleninic acid

Description

1-Octaneseleninic acid (C₈H₁₇SeO₂H) is an organoselenium compound characterized by an eight-carbon alkyl chain terminating in a seleninic acid (–SeO₂H) functional group. Seleninic acids are stronger acids than their carboxylic analogs due to the higher electronegativity and larger atomic size of selenium compared to oxygen, which enhances the stabilization of the conjugate base. These compounds are primarily used in organic synthesis as oxidizing agents, catalysts, or intermediates in pharmaceuticals and materials science.

Propriétés

Numéro CAS |

14847-10-0 |

|---|---|

Formule moléculaire |

C8H18O2Se |

Poids moléculaire |

225.20 g/mol |

Nom IUPAC |

octane-1-seleninic acid |

InChI |

InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10) |

Clé InChI |

QBAOXINNSHQLNT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC[Se](=O)O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:

-

Oxidation Reaction

Reactants: 1-octaneselenol, hydrogen peroxide

Conditions: Acidic medium, typically using acetic acid

Products: 1-Octaneseleninic acid, water

The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]

Analyse Des Réactions Chimiques

Acid-Base Reactions

The seleninic acid group (-SeO₂H) exhibits weak acidity (pKa ~2–3), enabling salt formation with bases:

Sodium salts of 1-octaneseleninic acid are water-soluble and used in analytical applications .

Reduction

The selenium(IV) center is reducible to selenium(II) or elemental selenium (Se⁰):

| Reducing Agent | Conditions | Product |

|---|---|---|

| Sodium borohydride | Aqueous ethanol, 25°C | 1-Octaneselenol (C₈H₁₇SeH) |

| Hydrogen sulfide | Acidic media | Elemental selenium (Se⁰) + octane |

Reduction pathways are critical for detoxification studies .

Decomposition and Stability

Thermal decomposition above 200°C releases toxic selenium oxides (SeO₂) and hydrocarbons:

Stability is pH-dependent, with optimal storage in inert, anhydrous conditions .

Antioxidant Activity

1-Octaneseleninic acid acts as a glutathione peroxidase mimic, scavenging peroxides via:

This activity is leveraged in oxidative stress research.

Enzyme Inhibition

The compound inhibits thioredoxin reductase by covalent modification of the selenocysteine active site, disrupting redox homeostasis .

Comparative Reactivity

| Property | 1-Octaneseleninic Acid | 1-Octanesulfonic Acid |

|---|---|---|

| Acidity (pKa) | ~2–3 | ~−1.5 (stronger acid) |

| Thermal Stability | Decomposes >200°C | Stable up to 300°C |

| Biological Activity | Antioxidant, enzyme inhibitor | Surfactant, ion-pairing agent |

Applications De Recherche Scientifique

1-Octaneseleninic acid has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.

Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.

Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.

Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.

Mécanisme D'action

The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:

Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.

Comparaison Avec Des Composés Similaires

The following analysis compares 1-octaneseleninic acid with structurally related compounds from the provided evidence, focusing on molecular attributes, functional groups, and hazards.

Structural and Molecular Comparison

†Calculated based on atomic masses (C: 12.01, H: 1.01, Se: 78.96, O: 16.00). ‡No direct evidence on seleninic acids provided; inferred from chemical principles.

Key Observations :

- Chain Length: 1-Octaneseleninic acid shares an eight-carbon chain with octanoic acid but differs in functional group and molecular weight.

- Functional Groups : The –SeO₂H group in seleninic acids imparts higher acidity (pKa ~2–3) compared to carboxylic acids (–COOH, pKa ~4–5) .

- Unsaturation: Unlike α-linolenic, γ-linolenic, and 6(Z)-octadecenoic acids (C18 with double bonds), 1-octaneseleninic acid is saturated and shorter-chained, reducing lipid solubility but enhancing reactivity in polar solvents.

Key Observations :

- Carboxylic Acids: Hazards vary with chain length and saturation. Octanoic acid (C8) requires first-aid measures for exposure , while longer unsaturated acids (e.g., α-linolenic acid) are generally safer .

Reactivity Contrast :

- The –SeO₂H group enables 1-octaneseleninic acid to act as a stronger oxidizer than carboxylic acids, which typically participate in acid-base or esterification reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.